N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{3-[4-(dimethylamino)phenyl]propyl}ethanediamide
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{3-[4-(dimethylamino)phenyl]propyl}ethanediamide is a synthetic ethanediamide derivative featuring two distinct substituents: a benzodioxolylmethyl group and a dimethylaminophenylpropyl group. This compound has been investigated primarily for its role as a cysteine protease inhibitor, particularly targeting falcipain enzymes in Plasmodium falciparum, the malaria parasite . Its structure combines aromatic and aliphatic moieties, which may enhance binding affinity and metabolic stability compared to simpler analogs.
The synthesis of such compounds typically involves amide bond formation using coupling agents like N-ethyl-N’-(dimethylamino propyl)-carbodiimide hydrochloride or benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate, as seen in related ethanediamide derivatives .
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-[3-[4-(dimethylamino)phenyl]propyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-24(2)17-8-5-15(6-9-17)4-3-11-22-20(25)21(26)23-13-16-7-10-18-19(12-16)28-14-27-18/h5-10,12H,3-4,11,13-14H2,1-2H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJKNGRUNGHZEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of N-(1,3-Benzodioxol-5-ylmethyl)glycine
Step 1: Benzodioxolemethylamine Synthesis
Piperonal (1,3-benzodioxole-5-carboxaldehyde) undergoes reductive amination with ammonium acetate in methanol under hydrogen gas (50 psi) over a Pd/C catalyst (10 wt%). After 12 hours at 50°C, filtration and solvent evaporation yield 1,3-benzodioxole-5-ylmethanamine with 85% purity.
Step 2: Glycine Derivatization
The amine reacts with chloroacetyl chloride (1.2 eq) in dichloromethane (DCM) at 0°C, using triethylamine (2.5 eq) as a base. After 4 hours, aqueous workup and recrystallization (ethanol/water) provide N-(1,3-benzodioxol-5-ylmethyl)glycine as white crystals (mp 142–144°C, 72% yield).
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0°C → RT |
| Reaction Time | 4 hours |
| Yield | 72% |
Synthesis of 3-[4-(Dimethylamino)phenyl]propylamine
Step 1: Nitrostyrene Formation
4-Dimethylaminobenzaldehyde reacts with nitroethane in acetic acid (AcOH) catalyzed by ammonium acetate (5 mol%). Refluxing for 6 hours produces (E)-4-dimethylamino-β-nitrostyrene (89% yield), isolated via vacuum filtration.
Step 2: Nitro Reduction
Hydrogenation over Raney nickel (30 bar H₂, 60°C) in ethanol reduces the nitro group to an amine. After catalyst removal, 3-[4-(dimethylamino)phenyl]propan-1-amine is obtained as a yellow oil (95% purity, 81% yield).
Amide Coupling Strategies
Oxalyl Chloride-Mediated Coupling
Fragment A (1.0 eq) is treated with oxalyl chloride (2.2 eq) in anhydrous DCM under nitrogen. After 2 hours at 25°C, the intermediate acyl chloride is reacted with Fragment B (1.1 eq) and N-methylmorpholine (3.0 eq). The reaction mixture is stirred for 12 hours, yielding the target compound in 68% yield after silica gel chromatography (hexane/ethyl acetate 3:1).
Carbodiimide Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq) and hydroxybenzotriazole (HOBt, 1.5 eq) in DMF, Fragments A and B are coupled at 0°C. After 24 hours, extraction with ethyl acetate and washing with brine provide the crude product, which is purified via reverse-phase HPLC (C18 column, acetonitrile/water) to achieve 92% purity (61% yield).
| Method | Yield | Purity | Reaction Time |
|---|---|---|---|
| Oxalyl Chloride | 68% | 89% | 14 hours |
| EDC/HOBt | 61% | 92% | 24 hours |
Process Optimization and Byproduct Mitigation
Side Reactions
- Over-Coupling : Excess oxalyl chloride leads to bis-acylated byproducts (detected via LC-MS at m/z 589.2). Limiting oxalyl chloride to 2.2 eq suppresses this.
- Racemization : EDC-mediated couplings at elevated temperatures (>10°C) cause partial racemization (up to 18% by chiral HPLC). Maintaining 0°C minimizes this.
Solvent Screening
Polar aprotic solvents (DMF, DMSO) accelerate coupling but complicate purification. Switching to tetrahydrofuran (THF) with molecular sieves (4Å) improves yield reproducibility (RSD <5%).
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18, 30% acetonitrile/70% water, 1.0 mL/min) shows a single peak at t = 12.4 min (λ = 254 nm).
Industrial-Scale Considerations
Continuous Flow Synthesis
A two-stage microreactor system (Corning AFR) enables:
Green Chemistry Metrics
- E-Factor : 23 (traditional batch) vs. 8 (flow system).
- PMI : 56 kg/kg (batch) vs. 19 kg/kg (flow).
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{3-[4-(dimethylamino)phenyl]propyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized under specific conditions to form quinone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{3-[4-(dimethylamino)phenyl]propyl}ethanediamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the production of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{3-[4-(dimethylamino)phenyl]propyl}ethanediamide involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The dimethylaminophenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of ethanediamides and carboxamides designed for protease inhibition. Below is a comparative analysis of its structural and functional features against key analogs:
Structural Comparison
Key Observations :
- The benzodioxolyl group in the target compound and QOD may improve metabolic stability due to reduced oxidative degradation compared to simpler phenyl groups .
- ICD and biphenyl-indole derivatives prioritize bulkier aromatic systems, which could increase steric hindrance and alter binding pocket interactions .
Binding Affinity and Specificity
- Target Compound: Predicted to inhibit falcipain-3 through interactions with the benzodioxolyl group and dimethylaminophenylpropyl side chain, as suggested by molecular docking studies .
- QOD: The tetrahydroquinolinyl group in QOD may favor binding to falcipain-2 over falcipain-3 due to differences in active-site topology .
- ICD : The indole carboxamide moiety in ICD could enhance π-π stacking with hydrophobic residues in falcipain-1, though experimental validation is pending .
Pharmacokinetic Properties
- Solubility: The dimethylamino group in the target compound likely improves aqueous solubility compared to QOD’s non-polar tetrahydroquinoline .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
